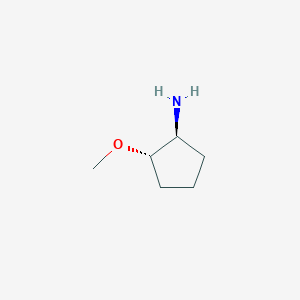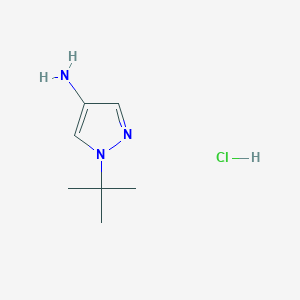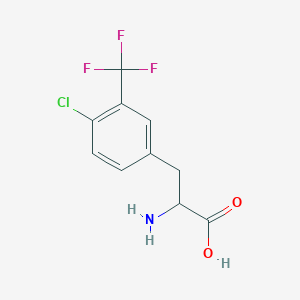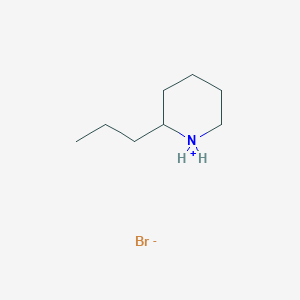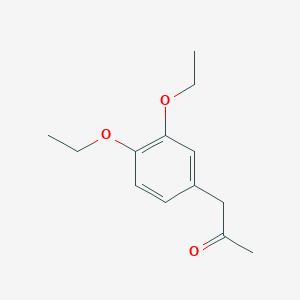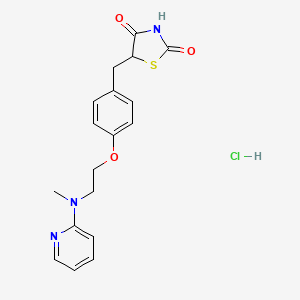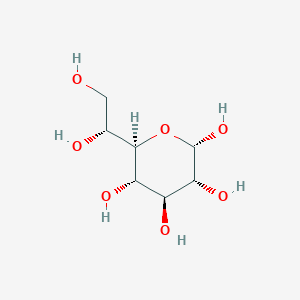
alpha-D-Glucoheptose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “alpha-D-Glucoheptose” is a representation of a carbohydrate structure using the Web3 Unique Representation of Carbohydrate Structures (WURCS) notation. This notation is designed to encode complex carbohydrate structures in a unique linear format based on atomic-level information about monosaccharides and their linkages . The WURCS format is particularly useful for representing glycans, which are essential biomolecules involved in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of carbohydrate structures like the one represented by “alpha-D-Glucoheptose” typically involves the synthesis of monosaccharides followed by their assembly into oligosaccharides or polysaccharides. The synthetic routes often include:
Glycosylation Reactions: These reactions involve the formation of glycosidic bonds between monosaccharides. Common glycosyl donors and acceptors are used under specific conditions to achieve the desired linkages.
Protecting Group Strategies: Protecting groups are used to selectively block reactive hydroxyl groups during synthesis. These groups are later removed under specific conditions to yield the final carbohydrate structure.
Industrial Production Methods
Industrial production of complex carbohydrates often involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated donor molecules to acceptor molecules, forming glycosidic bonds. This method is highly efficient and allows for the production of specific carbohydrate structures with high precision.
Chemical Reactions Analysis
Types of Reactions
Carbohydrate structures like “alpha-D-Glucoheptose” can undergo various chemical reactions, including:
Oxidation: Oxidation of hydroxyl groups to form aldehydes, ketones, or carboxylic acids.
Reduction: Reduction of carbonyl groups to form alcohols.
Substitution: Substitution of hydroxyl groups with other functional groups, such as halogens or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Periodic acid, bromine water, and nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., thionyl chloride), amines.
Major Products Formed
Oxidation: Formation of uronic acids, aldonic acids.
Reduction: Formation of alditols.
Substitution: Formation of halogenated sugars, amino sugars.
Scientific Research Applications
Chemistry
Carbohydrate structures are studied for their roles in chemical reactions and their potential as building blocks for complex molecules.
Biology
In biology, glycans are essential for cell-cell communication, immune response, and protein folding. They are studied for their roles in various biological processes and diseases.
Medicine
Glycans are investigated for their potential as therapeutic agents and diagnostic markers. They are involved in the development of vaccines, cancer therapies, and antiviral drugs.
Industry
In the industrial sector, glycans are used in the production of biofuels, food additives, and biodegradable materials.
Mechanism of Action
The mechanism of action of carbohydrate structures involves their interactions with specific molecular targets, such as proteins and enzymes. These interactions can modulate various biological pathways, including signal transduction, immune response, and metabolic processes. The specific pathways involved depend on the structure and composition of the carbohydrate.
Comparison with Similar Compounds
Similar Compounds
GlycoCT: Another notation for representing carbohydrate structures, similar to WURCS.
IUPAC Linear Code: A linear representation of carbohydrate structures based on IUPAC nomenclature.
Uniqueness
The WURCS notation is unique in its ability to represent complex carbohydrate structures with high precision and flexibility. It allows for the encoding of various structural features, such as repeating units, non-stoichiometric modifications, and alternative residue declarations .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3+,4+,5-,6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWQRWREUZVRGI-KTWJAUQNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(C(O1)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
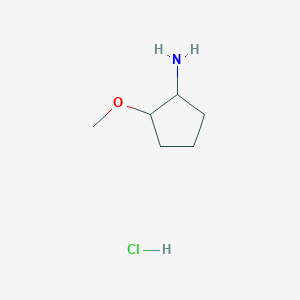
![(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride](/img/structure/B7881811.png)
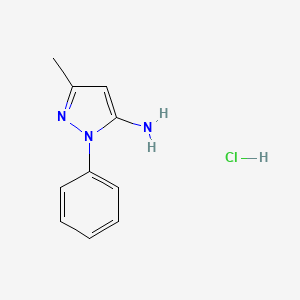
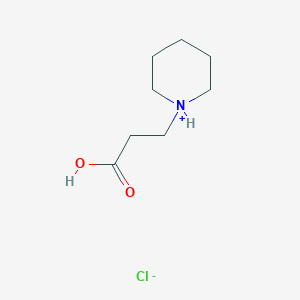
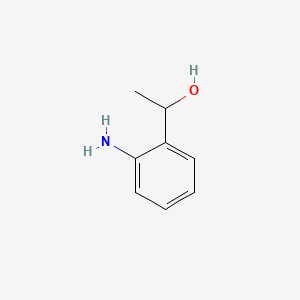
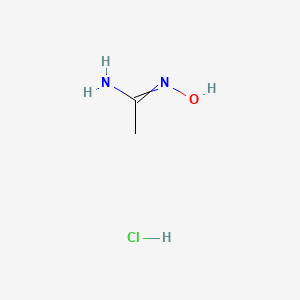
![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B7881826.png)
![3-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B7881831.png)
